molecular formula C22H15ClN4O2 B2471300 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile CAS No. 902965-32-6

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile

Cat. No.: B2471300
CAS No.: 902965-32-6
M. Wt: 402.84
InChI Key: UFGOJWSFEQBMBG-UHFFFAOYSA-N
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Description

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile typically involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds.

Scientific Research Applications

4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but they are believed to include key enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-({3-[(2-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile apart is its specific combination of functional groups and its pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[[3-[(2-chlorophenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN4O2/c23-19-6-2-1-4-17(19)14-27-21(28)18-5-3-11-25-20(18)26(22(27)29)13-16-9-7-15(12-24)8-10-16/h1-11H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGOJWSFEQBMBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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